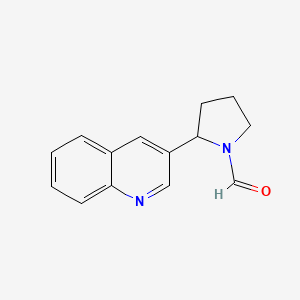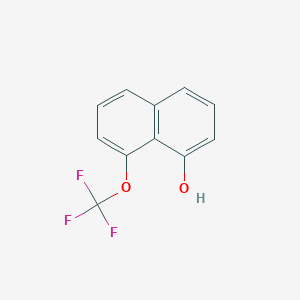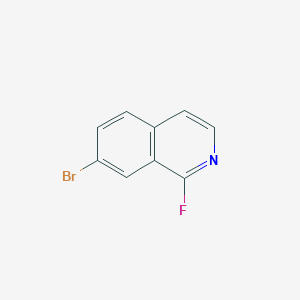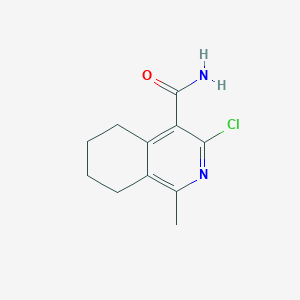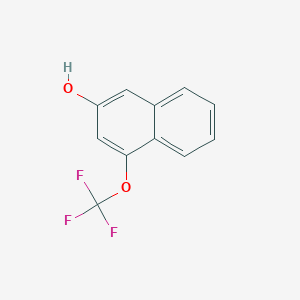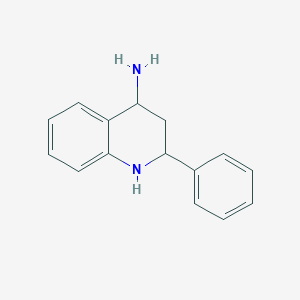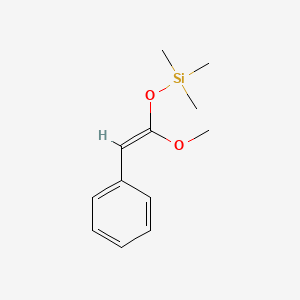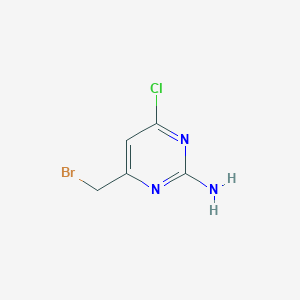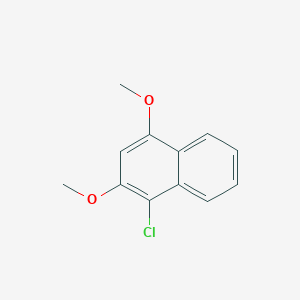
2-(Chlorodifluoromethyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chlorodifluoromethyl)quinolin-8-ol is a chemical compound with the molecular formula C10H6ClF2NO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This can be achieved through various synthetic methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . The reaction conditions often require specific reagents and catalysts to facilitate the incorporation of the chlorodifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or distillation, and the use of advanced analytical techniques like NMR, HPLC, and LC-MS to verify the compound’s structure and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chlorodifluoromethyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary but often require specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents into the quinoline ring .
Wissenschaftliche Forschungsanwendungen
2-(Chlorodifluoromethyl)quinolin-8-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 2-(Chlorodifluoromethyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to interact with bacterial enzymes like DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication and cell death . This mechanism is similar to that of other quinolone antibiotics, which stabilize the enzyme-DNA complex and induce double-strand breaks in the bacterial chromosome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Chlorodifluoromethyl)quinolin-8-ol include other quinoline derivatives such as:
Fluoroquinolones: These are widely used antibiotics that also target bacterial DNA gyrase and topoisomerase IV.
Chloroquine: An antimalarial drug that shares the quinoline core structure.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Uniqueness
What sets this compound apart from these similar compounds is the presence of both chlorine and fluorine atoms in its structure. This unique combination can enhance its biological activity and alter its chemical properties, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C10H6ClF2NO |
|---|---|
Molekulargewicht |
229.61 g/mol |
IUPAC-Name |
2-[chloro(difluoro)methyl]quinolin-8-ol |
InChI |
InChI=1S/C10H6ClF2NO/c11-10(12,13)8-5-4-6-2-1-3-7(15)9(6)14-8/h1-5,15H |
InChI-Schlüssel |
SYJYLLWKIAYIAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


